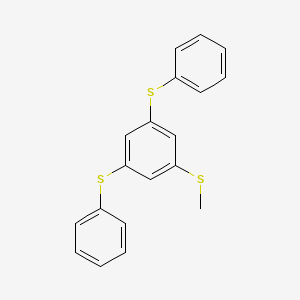
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene is an organic compound with the molecular formula C₁₉H₁₆S₃ It is characterized by the presence of three sulfanyl groups attached to a benzene ring, with one of the sulfanyl groups being methyl-substituted
Preparation Methods
The synthesis of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of halogenated benzene derivatives with thiol compounds under basic conditions. Another method includes the use of Grignard reagents to introduce the sulfanyl groups onto the benzene ring.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and substituted benzene derivatives.
Scientific Research Applications
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study the effects of sulfanyl groups on biological systems and to develop new bioactive molecules.
Industry: Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins that contain sulfanyl-binding sites.
Pathways Involved: The pathways involved can include redox reactions, where the compound acts as an oxidizing or reducing agent, and signaling pathways that are modulated by the presence of sulfanyl groups.
Comparison with Similar Compounds
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylsulfanyl)benzene: This compound lacks the methyl substitution and may have different reactivity and applications.
1-Methylsulfanyl-3,5-bis(methylsulfanyl)benzene:
1,3,5-Tris(methylsulfanyl)benzene: This compound has three methylsulfanyl groups, which can lead to different reactivity and applications compared to the phenyl-substituted analog.
Properties
CAS No. |
172333-46-9 |
|---|---|
Molecular Formula |
C19H16S3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C19H16S3/c1-20-17-12-18(21-15-8-4-2-5-9-15)14-19(13-17)22-16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
YVVQVBMLSMFCQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


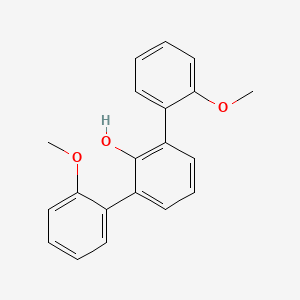
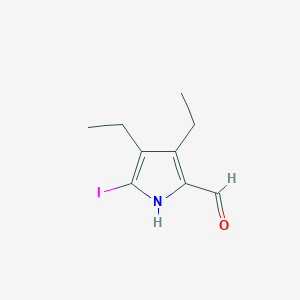
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
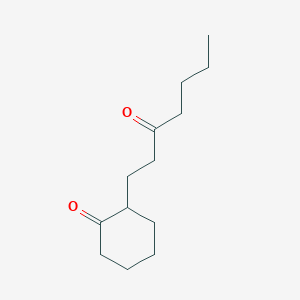
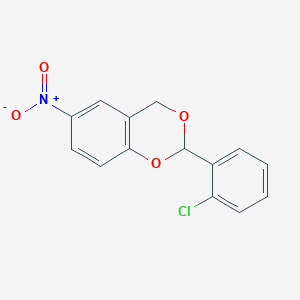

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
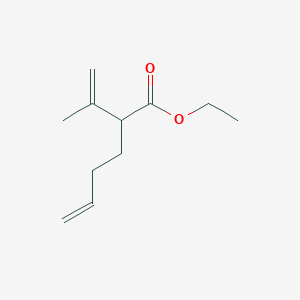
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

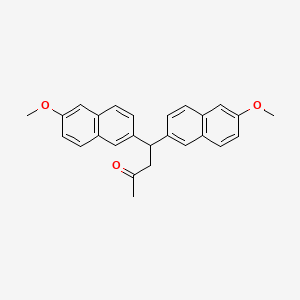

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
